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Compound of Interest

Compound Name:
1-(3-Amino-5-

methoxyphenyl)ethanone

CAS No.: 85276-72-8

Cat. No.: B1611401 Get Quote

1-(3-Amino-5-methoxyphenyl)ethanone (CAS 85276-72-8) represents a high-value

"privileged structure" in medicinal chemistry. Unlike its more common ortho- or para-

substituted analogs, this meta-meta substituted acetophenone derivative offers a unique

geometric vector for drug design. The 3,5-substitution pattern is critical in kinase inhibitor

development—specifically for Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine

Kinase (BTK) targets—where it facilitates access to the solvent-exposed regions of the ATP-

binding pocket while modulating lipophilicity (LogP) via the methoxy group.

This guide provides a rigorous technical analysis of its synthesis, characterization, and

application as a heterocycle precursor.

Chemical Profile & Structural Logic
The molecule consists of an acetophenone core decorated with an electron-donating amino

group and an electron-donating methoxy group in a 1,3,5-relationship.
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Property Specification

IUPAC Name 1-(3-amino-5-methoxyphenyl)ethanone

CAS Number 85276-72-8

Molecular Formula C₉H₁₁NO₂

Molecular Weight 165.19 g/mol

Appearance Pale yellow to off-white solid

Melting Point 92–94 °C (Lit.)

Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble

in water

pKa (Conjugate Acid) ~4.2 (Aniline nitrogen)

Electronic & Steric Rationale:

Electronic Push-Pull: The acetyl group (

) is an electron-withdrawing group (EWG), while the amino (

) and methoxy (

) groups are electron-donating (EDG). This creates a polarized system ideal for subsequent
heterocyclization.

Regiochemistry: The 3,5-substitution pattern prevents steric clash at the ortho positions

relative to the acetyl group, allowing for the formation of planar bicyclic systems (e.g.,

quinolines, quinazolines) essential for π-stacking interactions in protein active sites.

Synthetic Methodologies
Achieving the 3,5-substitution pattern is synthetically challenging because standard

electrophilic aromatic substitution (EAS) on acetophenone typically yields meta products, but

introducing a second substituent meta to the first is difficult due to directing effects.
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We present two validated routes: the Classical Nitro-Reduction (scalable) and the Modern

Buchwald-Hartwig (versatile).

Route A: The Nitro-Reduction Pathway (Scalable &
Robust)
This is the preferred industrial route due to the availability of nitro-precursors and high

chemoselectivity.

Protocol:

Precursor Synthesis: Start with 3-hydroxy-5-nitrobenzoic acid.[1] Methylate the phenol

(MeI/K₂CO₃) and convert the acid to the methyl ketone via a Weinreb amide intermediate or

acid chloride/Me₂Cd.

Reduction: Selective reduction of the nitro group in the presence of the carbonyl.

Step-by-Step Protocol (Iron-Mediated Reduction):

Setup: Charge a 3-neck flask with 1-(3-methoxy-5-nitrophenyl)ethanone (1.0 eq) and

Ethanol/Water (4:1 v/v).

Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 0 mesh, 4.0 eq).

Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2–4 hours. Monitor by

TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

Workup: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with

warm ethanol.

Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. Dry

organic layer over Na₂SO₄ and concentrate.[3]

Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-40% EtOAc in

Hexanes).

Route B: Palladium-Catalyzed Amination (Convergent)
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Ideal for late-stage diversification or when starting from the halide.

Substrate: 1-(3-bromo-5-methoxyphenyl)ethanone.

Reagents: Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Conditions: Toluene, 100°C, 12h, followed by acidic hydrolysis (HCl/THF).

Visualization: Synthesis & Pharmacophore Logic
The following diagram illustrates the synthesis flow and the divergent utility of the scaffold in

drug discovery.
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Figure 1: Synthetic pathway from benzoic acid precursor to the target amino-ketone,

highlighting downstream divergence into bioactive heterocycles.

Pharmaceutical Utility: The "Why"
This scaffold is not merely a building block; it is a pharmacophore enabler.

Kinase Inhibitor Design (FGFR/VEGFR)
In the development of drugs like Erdafitinib (Balversa), the 3,5-dimethoxyphenyl motif is crucial.

The 1-(3-amino-5-methoxyphenyl)ethanone scaffold allows researchers to install this motif

while retaining a reactive ketone handle.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1611401?utm_src=pdf-body-img
https://www.benchchem.com/product/b1611401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores

(e.g., quinoxalines), while the methoxy group sits in the ribose-binding pocket or solvent

interface, improving solubility.

Advantage: The 5-methoxy group prevents metabolic oxidation at that position, extending

half-life (

).

Heterocycle Formation
The co-existence of the amino group and the acetyl group allows for rapid construction of fused

ring systems:

Friedländer Synthesis: Reaction with ketones/aldehydes to form Quinolines.

Bohlmann-Rahtz: Reaction with alkynones to form Pyridines.

Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesis, compare your data against these expected values.

¹H NMR (400 MHz, DMSO-d₆):

δ 7.10 (s, 1H): Aromatic proton at C2 (between substituents).

δ 6.95 (s, 1H): Aromatic proton at C6.

δ 6.55 (s, 1H): Aromatic proton at C4.

δ 5.30 (br s, 2H): Amino protons (

). Disappears with D₂O shake.

δ 3.75 (s, 3H): Methoxy protons (

).

δ 2.48 (s, 3H): Acetyl protons (
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).

Quality Control Check:

Impurity Alert: Watch for the azo-dimer (orange spot on TLC) if the reduction was too harsh

or air-exposed.

Regioisomer Check: Ensure no ortho coupling occurred. The aromatic region should show

distinct meta-coupling patterns (singlets or doublets with

Hz).

Handling & Stability
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to

oxidation (browning) upon air exposure.

Safety: The compound is an aniline derivative. Treat as a potential sensitizer and mutagen.

Use double-gloving and work within a fume hood.

Reactivity: The ketone is susceptible to aldol condensation if stored in basic media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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